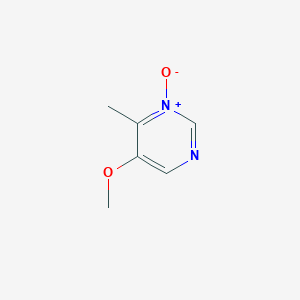
5-Methoxy-6-methylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-methylpyrimidine 1-oxide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a reagent in organic chemistry. It has also been studied for its potential biological effects, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Methoxy-6-methylpyrimidine 1-oxide can affect several biochemical and physiological processes in cells. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methoxy-6-methylpyrimidine 1-oxide in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Methoxy-6-methylpyrimidine 1-oxide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a reagent in organic chemistry. Studies are needed to explore its potential applications in this field. Additionally, further studies are needed to explore its potential effects on other biochemical and physiological processes in cells.
Synthesemethoden
The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide can be achieved through several methods. One common method involves the reaction of 5-methoxy-6-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-methoxy-6-methylpyrimidine with a peracid, such as peracetic acid.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-methylpyrimidine 1-oxide has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
114969-98-1 |
|---|---|
Produktname |
5-Methoxy-6-methylpyrimidine 1-oxide |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
JZZNUIIELZOMMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
Kanonische SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
Synonyme |
Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



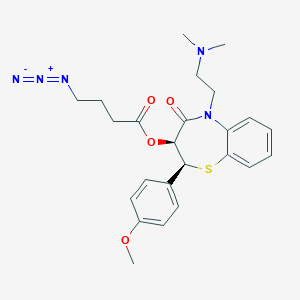
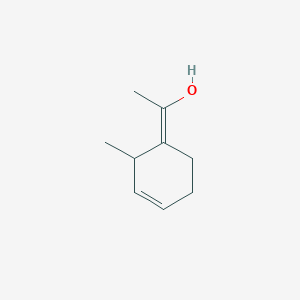

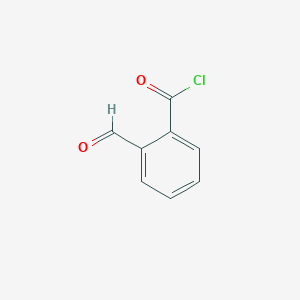

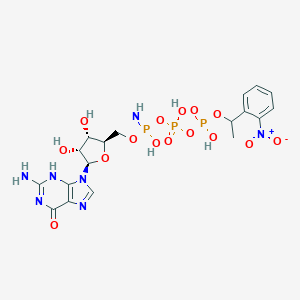
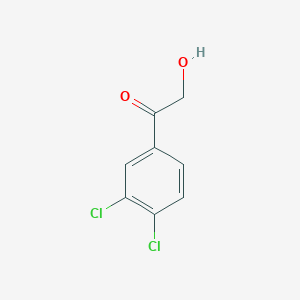
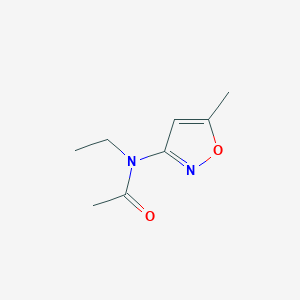
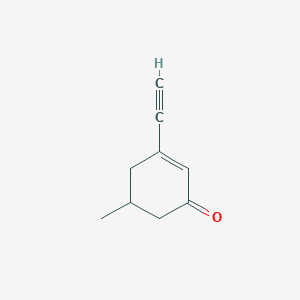
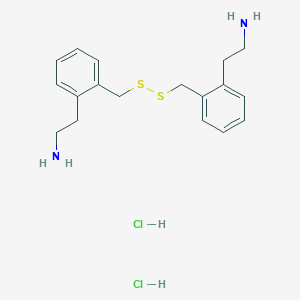
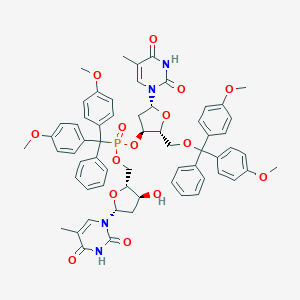
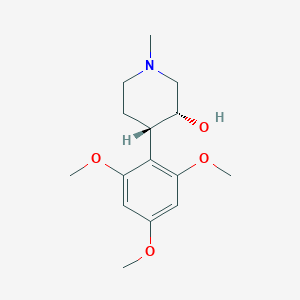

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)